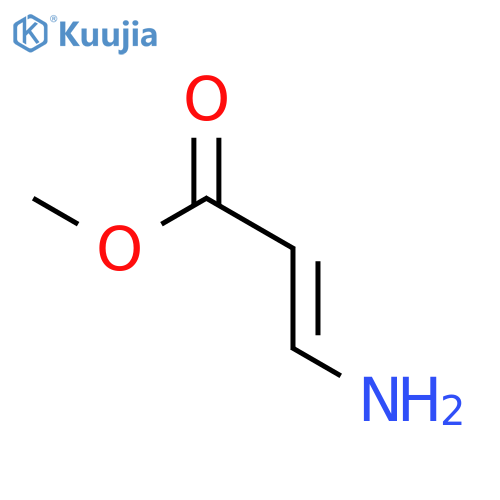

Cas no 75029-54-8 (2-Propenoic acid, 3-amino-, methyl ester, (E)-)

2-Propenoic acid, 3-amino-, methyl ester, (E)- 化学的及び物理的性質

名前と識別子

-

- 2-Propenoic acid, 3-amino-, methyl ester, (E)-

- 2-Propenoic acid, 3-amino-, methyl ester, (2E)-

-

2-Propenoic acid, 3-amino-, methyl ester, (E)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2935365-2.5g |

methyl 3-aminoprop-2-enoate |

75029-54-8 | 2.5g |

$1462.0 | 2022-12-27 | ||

| Enamine | EN300-2935365-1.0g |

methyl 3-aminoprop-2-enoate |

75029-54-8 | 1.0g |

$706.0 | 2022-12-27 | ||

| Enamine | EN300-2935365-10.0g |

methyl 3-aminoprop-2-enoate |

75029-54-8 | 10.0g |

$2329.0 | 2022-12-27 | ||

| Enamine | EN300-2935365-5.0g |

methyl 3-aminoprop-2-enoate |

75029-54-8 | 5.0g |

$1852.0 | 2022-12-27 |

2-Propenoic acid, 3-amino-, methyl ester, (E)- 関連文献

-

Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

2-Propenoic acid, 3-amino-, methyl ester, (E)-に関する追加情報

Recent Advances in the Study of 2-Propenoic acid, 3-amino-, methyl ester, (E)- (CAS: 75029-54-8)

The compound 2-Propenoic acid, 3-amino-, methyl ester, (E)- (CAS: 75029-54-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various applications, including drug development and biochemical synthesis. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its therapeutic potential.

One of the key areas of research has been the synthesis and characterization of 2-Propenoic acid, 3-amino-, methyl ester, (E)-. A study published in the Journal of Medicinal Chemistry (2023) reported an improved synthetic route that enhances yield and purity. The researchers utilized a combination of catalytic asymmetric synthesis and advanced purification techniques to achieve high enantiomeric purity, which is critical for its application in chiral drug development. This advancement addresses previous challenges related to scalability and cost-effectiveness.

In addition to synthetic improvements, recent investigations have explored the biological activities of this compound. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated its potential as a precursor for novel antimicrobial agents. The study highlighted its ability to inhibit the growth of multidrug-resistant bacterial strains, suggesting its utility in addressing the global antibiotic resistance crisis. Molecular docking studies further revealed its interaction with key bacterial enzymes, providing insights into its mechanism of action.

Another significant development is the application of 2-Propenoic acid, 3-amino-, methyl ester, (E)- in cancer research. A recent preprint on bioRxiv (2024) described its role as a modulator of apoptosis in cancer cell lines. The compound was found to induce selective cytotoxicity in tumor cells while sparing normal cells, a property that makes it an attractive candidate for further drug development. The study also identified potential synergistic effects when combined with existing chemotherapeutic agents.

Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. However, the growing body of research underscores the potential of 2-Propenoic acid, 3-amino-, methyl ester, (E)- as a versatile building block in medicinal chemistry and a candidate for therapeutic development.

In conclusion, recent studies on 2-Propenoic acid, 3-amino-, methyl ester, (E)- (CAS: 75029-54-8) have expanded our understanding of its synthetic accessibility, biological activities, and therapeutic potential. Continued research in this area is expected to yield further innovations, particularly in the fields of antimicrobial and anticancer drug development. The compound's unique properties position it as a valuable asset in the ongoing quest for novel pharmaceutical agents.

75029-54-8 (2-Propenoic acid, 3-amino-, methyl ester, (E)-) 関連製品

- 1188052-43-8(4,6-Difluorobenzo[d]thiazol-2-ol)

- 1187423-61-5(2-(1-Methyl-1H-pyrazol-4-yl)acetaldehyde)

- 2229453-24-9(2-(dimethylamino)methyl-4-{1-(hydroxymethyl)cyclopropylmethyl}phenol)

- 1806955-55-4(2-Cyano-3-(difluoromethyl)-4-methylpyridine-6-sulfonamide)

- 1511310-16-9(1H-1,2,4-Triazole, 1-(cyclopropylmethyl)-3-iodo-)

- 2228196-39-0(tert-butyl N-[4-chloro-2-(sulfamoylmethyl)phenyl]carbamate)

- 99233-26-8(5-Chloro-2-nitroacetylaniline)

- 1926163-29-2(Tyr-Uroguanylin (mouse, rat))

- 1344313-62-7(3-[(4-methoxyphenyl)amino]oxolane-3-carbonitrile)

- 2229310-89-6(4-2-(dimethylamino)-5-fluorophenylbutan-2-ol)